1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5), commonly referred to as 5-azaoxindole, is a highly versatile bicyclic nitrogen-containing building block utilized extensively in pharmaceutical chemistry. Characterized by a pyrrole ring fused to a pyridine ring with a lactam moiety, this compound provides orthogonal functional handles—the pyrrolidone NH and the pyridine nitrogen—that are critical for modern drug discovery [1]. In procurement and material selection, it serves as a foundational precursor for synthesizing targeted protein degraders (PROTACs), USP1-UAF1 inhibitors, respiratory syncytial virus (RSV) antivirals, and CNS-active therapeutics [2]. Its specific electronic distribution and hydrogen-bonding capabilities make it a high-priority scaffold for overcoming the pharmacokinetic limitations of traditional carbocyclic oxindoles [3].
Generic substitution of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one with standard indolin-2-one (oxindole) or alternative azaoxindole isomers (such as 4-azaoxindole or 7-azaoxindole) fundamentally compromises both synthetic processability and end-product efficacy. The exact placement of the pyridine nitrogen at the 5-position dictates the vector of the lone pair, which is essential for specific hydrogen-bonding interactions within enzyme binding pockets, such as the USP1-UAF1 complex[1]. Furthermore, substituting with a carbon-only oxindole increases lipophilicity, leading to higher intrinsic clearance rates in human liver microsomes (HLM) and poorer metabolic stability [2]. From a manufacturing perspective, the specific electronic deactivation provided by the 5-aza substitution allows for highly regioselective halogenation that cannot be reproducibly achieved with isomeric analogs, making exact procurement critical for yield optimization [3].
In the optimization of USP1-UAF1 inhibitors, the incorporation of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core provides a critical hydrogen-bond acceptor that is absent in standard oxindole scaffolds. This specific aza-substitution significantly enhances binding affinity, driving enzymatic inhibition into the low nanomolar range while maintaining a favorable physicochemical profile[1].
| Evidence Dimension | Enzymatic Inhibition (USP1-UAF1 IC50) |
| Target Compound Data | Low nanomolar potency (e.g., ~30 nM for optimized aza-derivatives) |
| Comparator Or Baseline | Standard carbocyclic oxindole derivatives |
| Quantified Difference | Significant enhancement in target affinity due to the pyridine nitrogen |
| Conditions | In vitro USP1-UAF1 enzymatic assay |
Procuring this exact isomer ensures the correct pharmacophore geometry required for high-affinity binding in targeted oncology libraries.
For the industrial synthesis of complex RSV antivirals, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibits highly predictable and controllable reactivity. Bromination in aqueous tert-butanol quantitatively yields the 3,3,7-tribromo intermediate, which undergoes clean, selective hydrogenation to the desired hydrobromide salt without generating complex isomeric mixtures commonly seen with unactivated indoles [1].
| Evidence Dimension | Regioselective functionalization and intermediate purity |
| Target Compound Data | Quantitative conversion to specific brominated intermediates |
| Comparator Or Baseline | Standard indole or pyrrole precursors |
| Quantified Difference | Elimination of complex isomeric byproducts during halogenation |
| Conditions | Br2 in H2O/t-BuOH followed by catalytic hydrogenation (50 psi, 30°C) |
This predictable reactivity profile minimizes downstream purification costs and maximizes overall yield in commercial API manufacturing.
The introduction of the pyridine nitrogen in the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core lowers the overall lipophilicity (LogP) compared to isosteric indolin-2-ones. In preclinical pharmacokinetic evaluations, derivatives based on this azaoxindole scaffold demonstrate extended half-lives and reduced intrinsic clearance rates in human liver microsome (HLM) assays, mitigating early-stage metabolic liabilities[1].
| Evidence Dimension | In vitro metabolic half-life (T1/2) and Clearance (Cl) |
| Target Compound Data | Extended half-life and favorable clearance profile |
| Comparator Or Baseline | Lipophilic carbocyclic oxindoles |
| Quantified Difference | Marked reduction in oxidative metabolism vulnerability |
| Conditions | Human liver microsomes (HLM) stability assay |
Selecting this specific building block directly addresses pharmacokinetic attrition risks, making it the preferred choice for oral drug candidate development.
Leveraging the optimal hydrogen-bonding vector of the 5-azaoxindole core, this compound is the premier building block for developing low-nanomolar USP1-UAF1 inhibitors targeting triple-negative breast cancer, directly translating enhanced target binding affinity into cellular efficacy [1].
Due to its highly predictable regioselective halogenation profile, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one is utilized as a critical early-stage precursor in the scalable synthesis of respiratory syncytial virus (RSV) antiviral therapeutics [2].
The improved metabolic stability and favorable lipophilicity profile of the azaoxindole scaffold make it an ideal starting material for synthesizing pyrrolo-pyridin-2-one derivatives aimed at treating schizophrenia, depression, and other central nervous system disorders where precise pharmacokinetic control is required [3].